molecular formula C15H11N3 B11874322 3-Benzyl-3h-indazole-3-carbonitrile CAS No. 39678-56-3

3-Benzyl-3h-indazole-3-carbonitrile

Cat. No.: B11874322
CAS No.: 39678-56-3
M. Wt: 233.27 g/mol
InChI Key: UGWUQWCBZPGEQO-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

Indazole derivatives are vital building blocks in organic synthesis, serving as precursors for a wide array of more complex heterocyclic systems. molaid.comethernet.edu.et The versatility of the indazole ring allows for a multitude of chemical transformations, making it a valuable tool for synthetic chemists. google.combeilstein-journals.org In medicinal chemistry, the indazole nucleus is a key component in numerous compounds that have been investigated for a range of therapeutic applications. nih.govresearchgate.net The structural diversity and the ability to fine-tune the electronic and steric properties of indazole derivatives through substitution have led to their exploration in various drug discovery programs. nih.gov

Structural Isomerism and Tautomerism in Indazoles (1H-, 2H-, and 3H-Indazoles)

Indazoles can exist in different tautomeric and isomeric forms, which significantly influences their chemical reactivity and biological properties. researchgate.netnih.gov The three main isomers are 1H-indazole, 2H-indazole, and the less common 3H-indazole. nih.govacs.org

1H-Indazole: This is the most thermodynamically stable tautomer. researchgate.net The hydrogen atom is located on the nitrogen at position 1.

2H-Indazole: In this isomer, the hydrogen atom is on the nitrogen at position 2.

3H-Indazole: This is a non-aromatic isomer where the C3 carbon is sp3-hybridized and bears two substituents. acs.org 3H-indazoles are generally less stable and can be prone to tautomerization to the more stable 1H-isomers. acs.org

The compound of focus, 3-Benzyl-3H-indazole-3-carbonitrile , belongs to the 3H-indazole class, featuring a benzyl (B1604629) and a nitrile group at the 3-position. molaid.com The presence of two substituents at this position prevents aromatization of the five-membered ring, distinguishing it from its 1H and 2H counterparts.

Property1H-Indazole2H-Indazole3H-Indazole
Stability Most stableLess stable than 1HGenerally least stable, non-aromatic
Aromaticity AromaticAromaticNon-aromatic
Hydrogen Position N1N2-
C3 Hybridization sp2sp2sp3

Positional Significance of Substituents in Indazole Derivatives

In the case of 3-substituted indazoles, the groups at this position are pivotal for their biological effects. nih.gov For this compound, the benzyl group introduces a significant hydrophobic and aromatic moiety, while the carbonitrile group is a polar, electron-withdrawing feature. This combination of substituents at the C3 position creates a unique chemical entity with specific steric and electronic characteristics.

While detailed research specifically on this compound is not extensively available in public literature, its chemical identity is confirmed. molaid.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39678-56-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-benzylindazole-3-carbonitrile

InChI

InChI=1S/C15H11N3/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-18-15/h1-9H,10H2

InChI Key

UGWUQWCBZPGEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=N2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Indazole Derivatives

Catalytic Approaches in Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance compared to classical approaches. Key strategies include transition metal-catalyzed cyclization and functionalization reactions.

Transition Metal-Catalyzed Cyclization and Functionalization Strategies

A variety of transition metals have been employed to construct the indazole nucleus through diverse reaction pathways, including C-H activation, cross-coupling, and cyclization reactions. These strategies provide access to a wide array of substituted indazoles, which are valuable for further chemical exploration and biological screening.

Palladium catalysts are powerful tools for the synthesis of indazole derivatives. One efficient method involves the palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives. This approach allows for the preparation of various 3-substituted indazoles under mild reaction conditions with good functional group compatibility. For instance, the cyclization of hydrazone precursors using a palladium catalyst such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like P(2-Tol)₃ and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) in dioxane can afford the corresponding 3-substituted-N-tosylindazoles in good to excellent yields. Subsequent removal of the tosyl group can provide the N-unsubstituted 3-substituted indazoles. wikipedia.org

Another palladium-catalyzed approach is the direct C-H alkenylation of indazole derivatives. For example, Pd(OAc)₂ can catalyze the selective C3-monoalkenylation of both 1H- and 2H-indazoles using various olefins, with silver carbonate (Ag₂CO₃) as the oxidant. nih.gov This method has been successfully applied to the total synthesis of the drug candidate gamendazole. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated indazoles with boronic acids provide a versatile route to C-arylated indazoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Indazole Derivatives

Catalyst/ReagentsStarting Material TypeProduct TypeYield (%)Reference
Pd₂(dba)₃, P(2-Tol)₃, Cs₂CO₃2-Bromophenyl hydrazone3-Substituted-N-tosylindazole72-81 wikipedia.org
Pd(OAc)₂, Ag₂CO₃1H- or 2H-Indazole and olefinC3-Alkenylated indazoleGood nih.gov
PdCl₂(PPh₃)₂, K₂CO₃C7-Bromo-4-substituted-1H-indazole and boronic acidC7-Arylated-4-substituted-1H-indazoleModerate to good nih.gov

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indazoles. A notable example is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). In this reaction, a copper catalyst, such as copper(I) iodide (CuI), plays a crucial role in the formation of both C-N and N-N bonds. nih.govorganic-chemistry.orgnih.gov This method exhibits a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org The use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300) has also been reported for this transformation. acs.org

Furthermore, copper-catalyzed regioselective C-H amination of 2H-indazoles has been developed for the synthesis of indazole-containing indazol-3(2H)-ones. acs.org

Table 2: Copper-Catalyzed Synthesis of 2H-Indazoles

Catalyst/ReagentsStarting MaterialsProductYield (%)Reference
CuI, TMEDA, DMSO2-Bromobenzaldehyde, Primary Amine, NaN₃2H-Indazoleup to 98 nih.gov
Cu₂O-NP, PEG 3002-Halobenzaldehyde, Primary Amine, NaN₃2H-IndazoleGood acs.org

Rhodium catalysts have emerged as highly effective for the synthesis of indazoles via C-H activation and annulation strategies. A prominent example is the rhodium(III)-catalyzed synthesis of substituted N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. nih.govmdpi.combeilstein-journals.orgbeilstein-journals.org This reaction proceeds via a formal [4+1] annulation, where the rhodium catalyst facilitates the direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. nih.gov This method is compatible with a wide range of aldehydes and azobenzenes.

Rhodium(III) catalysis has also been utilized in the synthesis of 3-acyl-2H-indazoles from azoxy compounds and diazoesters via a tandem C-H alkylation/intramolecular decarboxylative cyclization. ejournals.eu Another approach involves the Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes to form indazole derivatives bearing a quaternary carbon. researchgate.net

Table 3: Rhodium-Catalyzed Synthesis of Indazole Derivatives

Catalyst/ReagentsStarting MaterialsProduct TypeKey TransformationReference
[CpRhCl₂]₂, AgSbF₆Azobenzene, AldehydeN-Aryl-2H-indazoleC-H activation/Annulation nih.govmdpi.combeilstein-journals.org
[CpRhCl₂]₂, AgSbF₆, PivOHAzoxy compound, Diazoester3-Acyl-2H-indazoleC-H alkylation/Decarboxylative cyclization ejournals.eu
Rh(III) catalystPhthalazinone/Pyridazinone, AlleneIndazole with quaternary carbonC-H activation/Annulation researchgate.net

Cobalt catalysts provide a more economical and sustainable alternative to precious metals like rhodium for C-H functionalization reactions. A significant development is the cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govrsc.org This method mirrors the rhodium-catalyzed pathway, involving C-H bond addition, cyclization, and aromatization. The use of an air-stable cationic Co(III) catalyst allows for a convergent, one-step synthesis on the benchtop. rsc.org This transformation represents one of the first examples of Co(III)-catalyzed additions of C-H bonds to aldehydes. rsc.org

Table 4: Cobalt-Catalyzed Synthesis of N-Aryl-2H-indazoles

Catalyst/ReagentsStarting MaterialsProductKey TransformationReference
[CpCoCl₂]₂, AgPF₆Azobenzene, AldehydeN-Aryl-2H-indazoleC-H functionalization/Addition/Cyclization rsc.org
[CpCo(C₆H₆)][B(C₆F₅)₄]₂, AcOHAzobenzene, AldehydeN-Aryl-2H-indazoleC-H functionalization/Addition/Cyclization acs.orgnih.gov

While less common, other catalytic systems have also been explored for indazole synthesis. Ruthenium catalysts, for instance, have been investigated for C-H activation and annulation reactions to construct indole (B1671886) scaffolds, and similar principles can be extended to indazole synthesis.

Although specific examples for the direct synthesis of 3-Benzyl-3H-indazole-3-carbonitrile using ruthenium or gadolinium catalysts were not found in the reviewed literature, the continuous development of new catalytic systems holds promise for future applications in this area.

A plausible, though not explicitly reported, synthetic route to this compound could involve a [3+2] cycloaddition reaction. This could potentially utilize a 1,3-dipole, such as a diazo compound derived from phenylacetonitrile, and a dipolarophile like benzyne, generated in situ. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org

Organocatalysis and Metal-Free Catalysis

Organocatalysis and metal-free synthetic routes have gained significant traction as they provide sustainable and cost-effective alternatives to traditional metal-catalyzed reactions. benthamdirect.com These methods avoid the use of potentially toxic and expensive transition metals.

A notable metal-free approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which yields indazoles under mild, air- and moisture-insensitive conditions with broad functional group tolerance. organic-chemistry.orgacs.org This reaction proceeds through the in-situ generation of de-Boc-protected O-mesitylsulfonyl hydroxylamine derivatives, followed by condensation and intramolecular electrophilic amination. acs.org Another strategy is the intramolecular aerobic oxidative C-N coupling of aryl hydrazones using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under basic conditions, which allows for the synthesis of various 3-alkyl/aryl indazoles. thieme-connect.com Furthermore, 1,3-dipolar cycloaddition reactions between arynes and in-situ generated diazo compounds from N-tosylhydrazones offer a mild and efficient route to 3-substituted indazoles. organic-chemistry.orgacs.org The synthesis of pyrimido-fused indazoles has also been achieved through a metal-free, one-pot multicomponent reaction involving 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of KOH/DMF. nih.gov

Table 1: Organocatalytic and Metal-Free Synthesis of Indazole Derivatives
MethodStarting MaterialsCatalyst/ReagentKey FeaturesReference
Condensation/Cyclization2-Aminophenones, Hydroxylamine derivativesAcidic conditionsScalable, mild, broad functional group tolerance, up to 97% yield. acs.org acs.org
Oxidative C-N CouplingAryl hydrazonesTEMPO, NaHCO3 or DMAPTransition-metal-free, tolerates electron-rich and -deficient groups. thieme-connect.com thieme-connect.com
[3+2] AnnulationArynes, N-tosylhydrazones-Mild conditions, accommodates aryl and vinyl groups. acs.org acs.org
Multicomponent Cascade Reaction3-Aminoindazole, Aldehydes, KetonesKOH/DMFForms fused indazole systems, good to excellent yields. nih.gov nih.gov

Acid/Base Catalyzed Reactions

Acid and base catalysis plays a pivotal role in several synthetic routes to indazoles, often facilitating cyclization or condensation steps. For instance, the synthesis of 1N-alkoxycarbonyl indazoles can be achieved from 2-formylboronic acids and diazodicarboxylates, followed by an acid or base-induced ring closure. nih.gov A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648), where the reaction conditions can be tuned to prevent side reactions like the Wolf-Kishner reduction. acs.org

The use of a base is also critical in the hydrolysis of nitrile groups on the indazole ring. For example, 1-p-chlorobenzyl-1H-indazole-3-carbonitrile, a compound structurally related to the subject of this article, can be converted to its corresponding carboxamide using hydrogen peroxide in the presence of sodium hydroxide (B78521) to maintain a pH of 8. google.com This demonstrates a potential pathway for modifying the carbonitrile group at the C3 position. Additionally, different bases can direct the reaction outcome; in the reaction of arylamino oximes, triethylamine (B128534) promotes the formation of benzimidazoles, while 2-aminopyridine (B139424) favors the synthesis of N-arylindazoles. organic-chemistry.org

Table 2: Acid/Base Catalyzed Reactions in Indazole Synthesis
Reaction TypeSubstrateCatalyst/ReagentProductKey FeaturesReference
Ring ClosureIntermediate from 2-formylboronic acid and diazodicarboxylateAcid or Base1N-Alkoxycarbonyl indazoleCan be performed as a two-step, one-pot procedure. nih.gov nih.gov
Condensationo-Fluorobenzaldehydes, Hydrazine-IndazolePractical method, avoids competitive reduction. acs.org acs.org
Nitrile Hydrolysis1-p-Chlorobenzyl-1H-indazole-3-carbonitrileH2O2, NaOH (pH 8)1-p-Chlorobenzyl-1H-indazole-3-carboxamideDemonstrates modification of the C3-carbonitrile group. google.com google.com
Selective CyclizationArylamino oximesTriethylamine or 2-AminopyridineBenzimidazoles or N-ArylindazolesBase selection controls product outcome. organic-chemistry.org organic-chemistry.org

Sustainable and Green Chemistry Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles to reduce environmental impact, minimize waste, and improve safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a prominent green chemistry technique that dramatically reduces reaction times, often improves product yields, and allows for solvent-free conditions. rasayanjournal.co.inniscpr.res.in This method has been successfully applied to the functionalization and synthesis of indazoles. rasayanjournal.co.in

A key example relevant to the target compound is the microwave-assisted synthesis of N-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivatives. semanticscholar.orgresearchgate.net In this procedure, 3-(4-ethoxycarbonylphenyl)indazole is treated with various substituted benzyl (B1604629) chlorides in the presence of triethylamine under microwave irradiation, selectively yielding the N-2 substituted product as the major isomer in good yields (49-54%). semanticscholar.orgresearchgate.net This approach proved superior to traditional heating methods. semanticscholar.org Microwave irradiation has also been used for synthesizing indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids in a novel cascade N-N bond-forming reaction. researchgate.net Furthermore, solvent-free microwave conditions have been developed for creating aryl imidazoles, a related heterocycle, demonstrating the broad applicability of this technology. niscpr.res.in

Table 3: Microwave-Assisted Synthesis of Indazole Derivatives
ReactionStarting MaterialsConditionsKey AdvantagesReference
N-2 Benzylation3-(4-ethoxycarbonylphenyl)indazole, Benzyl chloride100 W, 90°C, 1 hPromotes N-2 substitution as major product (49-54% yield), faster than conventional methods. semanticscholar.orgresearchgate.net semanticscholar.orgresearchgate.net
Cascade N-N Bond Formation3-Amino-3-(2-nitrophenyl)propanoic acids, Alcohols170°CConvenient synthesis of indazole acetic acid derivatives. researchgate.net researchgate.net
N-AlkylationIndazoles, VinylpyridinesAqueous mediaAtom-economic pathway to N-alkyl indazoles. researchgate.net researchgate.net
General FunctionalizationIndazole derivativesVariousReduced reaction times (e.g., 24h to 30 min), better yields, reproducibility. rasayanjournal.co.in rasayanjournal.co.in

Visible-Light Mediated Photochemical Synthesis

Visible-light photochemistry has emerged as a powerful and sustainable tool for organic synthesis, enabling unique transformations under mild conditions, often without the need for external photocatalysts. Several photocatalyst-free methods for indazole synthesis have been developed. One such method involves the visible-light-driven photocyclization of aryl azides to produce 2H-indazole-3-carboxamides in moderate to excellent yields. rsc.org This reaction proceeds via an intramolecular N-N coupling and can even be conducted using sunlight, highlighting its green credentials. rsc.org

Another innovative approach is the heterodifunctionalization of alkynylazobenzenes, which is promoted exclusively by visible light without any transition metal or photocatalyst. acs.orgnih.gov This reaction demonstrates excellent regioselectivity and atom economy, allowing for the rapid assembly of 2H-indazole scaffolds by reacting with various nucleophiles like alcohols, carboxylic acids, and amides. acs.orgnih.gov Additionally, 3-functionalized 2H-indazoles can be synthesized from 2-(ethynyl)aryltriazenes and arylsulfinic acids under visible-light irradiation at room temperature, again without an external photocatalyst, proceeding through an electron donor-acceptor complex. organic-chemistry.org

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a green and efficient alternative to conventional methods by using electricity as a traceless reagent to drive redox reactions, thereby avoiding the use of chemical oxidants and reductants. bohrium.com This strategy has been successfully employed for the synthesis and functionalization of indazoles.

An electrochemical radical Csp2-H/N-H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and uses inexpensive electrodes. rsc.org The selective synthesis of 1H-indazoles versus their N-oxides can also be controlled electrochemically by choosing the cathode material; a reticulated vitreous carbon cathode favors the N-oxide, while a zinc cathode leads to the deoxygenated 1H-indazole. researchgate.net Furthermore, electrochemical methods have been established for the C-3 functionalization of the 2H-indazole core, including sulfonylation and oxo-amination, without the need for external catalysts or oxidants. bohrium.comnih.gov

Solvent-Free and Green Solvent Methodologies

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Syntheses performed under solvent-free conditions or in environmentally benign solvents like water or polyethylene glycol (PEG) are highly desirable.

A one-pot, three-component reaction to form 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide can be catalyzed by copper(I) oxide nanoparticles in PEG 300 as a green solvent. organic-chemistry.org The fluorination of 2H-indazoles has been accomplished using N-fluorobenzenesulfonimide (NFSI) in water under ambient air, representing an efficient, metal-free, and green protocol. organic-chemistry.org As mentioned previously, microwave-assisted synthesis often allows for solvent-free conditions, such as the one-pot multicomponent reaction to form aryl imidazoles on a silica (B1680970) gel solid support. niscpr.res.in The development of scalable and metal-free protocols, even if conducted in a solvent, contributes to green chemistry by being operationally simple and avoiding metal waste. acs.org

Specific Routes for 3H-Indazole Derivatives, including Thermolysis of this compound

The synthesis of 3H-indazole derivatives presents a unique challenge in heterocyclic chemistry, often requiring specific methodologies to favor the formation of this less common tautomer over the more stable 1H-indazole. While various strategies have been developed for the synthesis of the indazole core, the targeted synthesis and subsequent reactions of 3H-indazoles are a subject of ongoing research. One area of interest is the thermal behavior of these compounds, which can lead to novel molecular rearrangements and the formation of other heterocyclic systems.

While specific research detailing the thermolysis of this compound is not extensively documented in readily available literature, the thermal behavior of related 3H-indazole systems provides insight into potential reaction pathways. For instance, the thermal rearrangement of spiro-3H-indazoles into 2H-indazoles has been observed, indicating that the 3H-tautomer can undergo thermally induced transformations. researchgate.net

The synthesis of 3-substituted-3H-indazoles can be achieved through various routes, including 1,3-dipolar cycloaddition reactions. One notable method involves the reaction of α-substituted α-diazomethylphosphonates with arynes. nih.gov This approach allows for the efficient synthesis of 3-alkyl/aryl-3H-indazole-3-phosphonates. nih.gov The choice of substituents on the starting materials can influence the product distribution, sometimes favoring the formation of the 3H-indazole derivative.

The study of the thermal decomposition of heterocyclic compounds is a significant field, particularly for energetic materials. For example, the thermal decomposition of compounds like 3,3'-dinitro-5,5'-diamino-bi-1,2,4-triazole has been studied in detail, determining kinetic parameters and decomposition mechanisms. researchgate.net While not directly analogous to this compound, these studies highlight the methodologies used to investigate thermal stability and reactivity, which could be applied to understand the thermolysis of the title compound.

In the absence of direct experimental data for the thermolysis of this compound, we can hypothesize potential outcomes based on the general principles of organic chemistry. Thermolysis could potentially lead to:

Rearrangement: Migration of the benzyl group or the nitrile group, possibly leading to the formation of a more stable 1H-indazole or other isomeric structures.

Fragmentation: Cleavage of the N-N bond or other bonds within the molecule, leading to the formation of smaller, more stable molecules.

Intramolecular Cyclization: If other reactive functional groups are present on the benzyl or indazole rings, intramolecular reactions could occur.

To provide a comprehensive understanding, further experimental investigation into the thermolysis of this compound is required. Such research would involve heating the compound under controlled conditions and analyzing the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). The data obtained would be invaluable for elucidating the reaction mechanism and identifying the structure of the resulting products.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Indazole Formation

The construction of the indazole ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These pathways often involve key steps such as C-H activation, N-N bond formation, radical reactions, and cyclization cascades.

C-H Activation Mechanisms

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indazoles. Rhodium(III) and Cobalt(III) are notable catalysts in this regard. For instance, the reaction of azobenzenes with aldehydes, catalyzed by a Rh(III) complex, proceeds via a [4+1] annulation. acs.org The proposed mechanism involves the direct addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization. acs.org The electronic properties of the substituents on the azobenzene can influence the rate of C-H activation. nih.gov Electron-deficient groups, such as trifluoromethyl, can slow down this step. nih.gov Similarly, cobalt(III) catalysts can effect the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H bond functionalization/addition/cyclization cascade. nih.gov The mechanism is thought to involve the formation of a cobaltacycle intermediate. nih.gov

A range of substrates can participate in these C-H activation-driven indazole syntheses, leading to a variety of substituted products. The regioselectivity of these reactions is often controlled by steric and electronic factors of the starting materials. nih.govnih.gov

N-N Bond Formation Pathways

The formation of the N-N bond is a cornerstone of many indazole syntheses. One approach involves the oxidative cyclization of 2-aminomethyl-phenylamines. The proposed mechanism for this transformation entails the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization to form the indazole ring. organic-chemistry.org This method allows for the synthesis of all three tautomeric forms of indazoles (1H, 2H, and 3H). organic-chemistry.org

Another strategy is the reductive N-N bond formation. For example, o-nitrobenzylidene amines can be converted to 2-aryl-2H-indazoles in the presence of a reducing agent. organic-chemistry.org Organophosphorus-mediated reductive cyclization of substituted benzamidines is another route to 3-amino-2H-indazoles, where the N-N bond is formed in a key step. nih.gov Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives also proceed through a cascade process involving N-N bond formation to yield substituted 3-aminoindazoles. organic-chemistry.org The synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids also involves a crucial N-N bond forming step. whiterose.ac.uk

Radical Reaction Pathways

Radical-mediated reactions offer an alternative avenue for the construction and functionalization of the indazole nucleus. The C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO, suggesting a radical pathway. chim.it Furthermore, a radical-mediated decarboxylative cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, has been reported for the synthesis of alkylated products. organic-chemistry.org This indicates that the indazole ring can participate in radical reactions for its elaboration.

The synthesis of certain indazole derivatives may also proceed through radical intermediates, although detailed mechanistic studies are often complex. The versatility of radical chemistry allows for the introduction of a wide range of functional groups onto the indazole scaffold under mild conditions.

Cyclization and Annulation Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex indazole structures. A notable example is the formation of a 3,3-diphenyl-3H-indazole through an intramolecular [2+3] cycloaddition of a diazo intermediate. nih.gov This reaction proceeds through the diazotization of a sterically hindered aniline (B41778) derivative, followed by a facile cyclization. nih.gov

The synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives is another example of a cascade process, involving coupling, deacylation, and condensation steps. organic-chemistry.org Annulation reactions, such as the [4+1] annulation of azobenzenes and aldehydes catalyzed by rhodium(III), also fall under this category, leading to the rapid construction of the indazole core. acs.org These cascade and annulation strategies are highly valuable for the efficient synthesis of diverse indazole libraries.

Mechanistic Aspects of 3H-Indazole Transformations (e.g., 3,1-Cyano Shift in 3-Benzyl-3H-indazole-3-carbonitrile)

The 3H-indazole tautomer is generally less stable than its 1H and 2H counterparts due to the interruption of the aromatic system by a sp3-hybridized carbon at the 3-position. nih.gov However, the presence of two substituents at this position can stabilize this tautomeric form. The transformations of 3-substituted-3H-indazoles can lead to interesting molecular rearrangements.

Alternatively, the cyano shift could proceed through a stepwise mechanism involving the formation of a radical pair or an ionic intermediate. The stability of the benzylic group at the C3 position could play a role in facilitating the cleavage of the C3-CN bond, potentially initiating the rearrangement. The feasibility of such a process would depend on the relative energies of the starting material, the transition state, and the rearranged product. Computational studies on related systems could provide valuable insights into the energetics and mechanism of such a transformation.

Role of Catalysts and Reagents in Directing Mechanistic Outcomes

The choice of catalyst and reagents is paramount in dictating the mechanistic pathway and, consequently, the final product in indazole synthesis. In C-H activation reactions, rhodium and cobalt catalysts are instrumental in facilitating the initial bond cleavage and guiding the subsequent cyclization. acs.orgnih.govnih.gov The ligands associated with the metal center can also significantly influence the reactivity and selectivity of the catalytic system.

In N-N bond formation reactions, the nature of the oxidant or reductant plays a crucial role. For instance, in the oxidative cyclization of 2-aminomethyl-phenylamines, the choice of oxidizing agent is key to forming the nitroso intermediate. organic-chemistry.org Similarly, in reductive cyclizations, the selection of the reducing agent determines the efficiency of the N-N bond formation. organic-chemistry.org

Strategic Functionalization and Derivatization of the Indazole Nucleus

Regioselective Functionalization at C-3 Position of Indazoles

The C-3 position of the indazole ring is a primary site for modification, and numerous methods have been developed to introduce a wide array of substituents. These strategies can be broadly categorized into direct C-H functionalization, and halogenation followed by cross-coupling reactions.

Direct C-H functionalization has emerged as a powerful, atom-economical approach for modifying the indazole core, avoiding the need for pre-functionalized starting materials. scilit.com These methods often rely on transition-metal catalysis to achieve high regioselectivity.

Palladium catalysis is widely employed for the direct C-3 arylation of N-substituted indazoles. For instance, N-alkyl-2H-indazoles can be coupled with various aryl bromides in high yields using a catalytic system of Pd(OAc)2 with KOAc as the base. researchgate.net This approach is tolerant of both electron-donating and electron-withdrawing groups on the indazole and the aryl bromide. researchgate.net Similarly, Pd/phenanthroline systems have been used for the C-3 arylation of N-substituted 1H- and 2H-indazoles. chim.it

Rhodium(III) catalysis has enabled the synthesis of complex indazoles through C-H activation and cyclative capture. nih.govacs.orgacs.org One-step synthesis of N-aryl-2H-indazoles can be achieved via the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.org Cobalt(III) catalysts have also been developed for similar transformations, offering a cost-effective alternative to rhodium. nih.gov

Other direct C-3 functionalizations include alkenylation, acylation, formylation, and nitration. chim.it Microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent provides 3-formyl-2H-indazoles in good yields. thieme-connect.de Radical C-3 nitration of 2H-indazoles has been achieved using Fe(NO3)3 with TEMPO and oxygen. chim.it Copper-catalyzed C-H alkylation has also been reported, further expanding the toolkit for direct C-3 modification. acs.org

Table 1: Examples of Direct C-H Functionalization at C-3

Entry Indazole Substrate Coupling Partner/Reagent Catalyst/Conditions Product Yield (%) Ref
1 N-Benzyl-2H-indazole Aryl Bromide 0.1-0.5 mol% Pd(OAc)2, KOAc, DMA, 150 °C 3-Aryl-2H-indazole 63-94 researchgate.netchim.it
2 N-Methyl-1H-indazole Phenyl Iodide Pd(OAc)2, Phenanthroline, Cs2CO3, Toluene, 160 °C 3-Phenyl-1-methyl-1H-indazole 91 chim.it
3 Azobenzene (B91143) Benzaldehyde [Cp*RhCl2]2, AgSbF6, Dioxane, 100 °C N-Aryl-3-phenyl-2H-indazole 81 nih.gov

A versatile and widely practiced two-step approach for C-3 functionalization involves initial regioselective halogenation followed by a transition-metal-catalyzed cross-coupling reaction. This strategy allows for the introduction of a diverse range of carbon and heteroatom substituents. chim.it

Halogenation: The C-3 position of indazoles can be selectively halogenated using various reagents. Iodination is commonly performed on unprotected indazoles using iodine (I2) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it Bromination is frequently achieved with N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or chloroform. chim.it More recently, an ultrasound-assisted bromination using dibromohydantoin has been developed as an efficient method. nih.gov These 3-haloindazoles serve as key intermediates for subsequent reactions. chim.it

Cross-Coupling Reactions: 3-Haloindazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the 3-haloindazole with a boronic acid or ester, is a robust method for forming C-C bonds and introducing aryl or heteroaryl groups at the C-3 position. nih.govacs.org For example, a 3-bromo-2H-indazole can be successfully coupled with an aryl boronic acid under Pd catalysis to yield the 3-aryl product. nih.gov This methodology has been used in the synthesis of N-tosyl indazoles by coupling with fragment-like heteroaryl bromides. acs.org

Table 2: C-3 Halogenation and Cross-Coupling of Indazoles

Reaction Type Substrate Reagent/Catalyst Conditions Product Yield (%) Ref
Iodination 6-Bromoindazole I2, KOH DMF 6-Bromo-3-iodo-1H-indazole Good chim.it
Bromination 2-Benzyl-1H-indazole Dibromohydantoin Ultrasound, CH3CN 2-Benzyl-3-bromo-1H-indazole 93 nih.gov

The carbonitrile group is a valuable functional group that can be readily converted into other functionalities like amides, carboxylic acids, and tetrazoles. Its introduction at the C-3 position provides a versatile handle for further derivatization.

A highly efficient method for synthesizing 1H-indazole-3-carbonitrile involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole. orgsyn.org Using potassium ferrocyanide (K4[Fe(CN)6]) as the cyanide source, with a palladium catalyst and a ligand such as Xantphos, provides the desired product in high yield. orgsyn.org

The synthesis of N-substituted indazole-3-carbonitriles can also be achieved. For example, reacting 1H-indazole-3-carbonitrile with p-chlorobenzyl chloride in the presence of sodium ethoxide yields 1-(p-chlorobenzyl)-1H-indazole-3-carbonitrile. google.com This nitrile can then be hydrolyzed under basic conditions. Partial hydrolysis using hydrogen peroxide and NaOH leads to the corresponding 1-(p-chlorobenzyl)-1H-indazole-3-carboxamide, while more vigorous hydrolysis with NaOH followed by acidification yields 1-(p-chlorobenzyl)-1H-indazole-3-carboxylic acid. google.com These transformations highlight the synthetic utility of the C-3 carbonitrile group.

Table 3: Synthesis and Transformation of Indazole-3-carbonitrile

Reaction Substrate Reagents Conditions Product Yield (%) Ref
Cyanation 3-Iodo-1H-indazole K4[Fe(CN)6]·3H2O, [PdCl(C3H5)]2, Xantphos DMAc, H2O, 95 °C 1H-Indazole-3-carbonitrile 96 orgsyn.org
N-Benzylation 1H-Indazole-3-carbonitrile p-Chlorobenzyl chloride, NaOEt Anhydrous ethanol, reflux 1-(p-chlorobenzyl)-1H-indazole-3-carbonitrile - google.com
Nitrile Hydrolysis (Amide) 1-(p-chlorobenzyl)-1H-indazole-3-carbonitrile H2O2, NaOH (pH 8) Ethanol, 60 °C 1-(p-chlorobenzyl)-1H-indazole-3-carboxamide - google.com

Selective N-Functionalization (N-1 and N-2 Positions)

The indazole ring contains two nucleophilic nitrogen atoms, N-1 and N-2, leading to potential regioselectivity challenges during functionalization. acs.org The outcome of N-alkylation and N-arylation is highly dependent on reaction conditions, as well as steric and electronic effects of both the indazole substrate and the electrophile. nih.govd-nb.info

Generally, N-alkylation under basic conditions can produce a mixture of N-1 and N-2 isomers. researchgate.net The N-1 substituted product is often considered the thermodynamically more stable isomer, while the N-2 product may be favored under kinetic control. d-nb.inforesearchgate.net

The choice of base and solvent system is critical for controlling regioselectivity. For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) shows a high preference for N-1 alkylation. nih.govd-nb.info This selectivity is particularly pronounced for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide. d-nb.info Conversely, using cesium carbonate (Cs2CO3) in DMF often favors the N-1 product, especially with α-halo ester electrophiles, likely through an equilibration mechanism. acs.org

Substituents on the indazole ring exert a strong influence. Electron-withdrawing groups at the C-7 position, such as -NO2 or -CO2Me, can direct alkylation to the N-2 position with excellent selectivity. nih.gov Steric hindrance at the C-3 position generally increases the proportion of the N-1 alkylated product. acs.org

Acid-catalyzed conditions provide an alternative approach. Trifluoromethanesulfonic acid (TfOH) has been used to promote the highly regioselective N-2 alkylation of indazoles with diazo compounds, offering a metal-free route to N-2 substituted products. rsc.org

Table 4: Regioselectivity in N-Alkylation of Indazoles

Indazole Substrate Alkylating Agent Conditions (Base, Solvent) Major Product (Ratio N-1:N-2) Ref
3-COMe-1H-indazole Pentyl bromide NaH, THF N-1 (>99:1) d-nb.info
7-NO2-1H-indazole Pentyl bromide NaH, THF N-2 (4:96) nih.gov
1H-Indazole Ethyl bromoacetate Cs2CO3, DMF N-1 (10:1) acs.org
1H-Indazole Ethyl diazoacetate TfOH, DCE N-2 (>1:99) rsc.org

Functionalization of the Benzo-Fused Ring (C4-C7)

While functionalization at the C-3 and nitrogen positions is more common, modifications on the carbocyclic benzo-fused ring (positions C4, C5, C6, and C7) are also synthetically important for creating diverse indazole derivatives.

Direct C-H functionalization can be guided to the benzo-fused ring by installing appropriate directing groups. An electron-withdrawing group at the C-4 position of a 1H-indazole, such as a nitro or methoxycarbonyl group, can direct palladium-catalyzed C-7 oxidative arylation. researchgate.net

A regioselective C-7 halogenation followed by cross-coupling is another effective strategy. nih.gov For instance, 1H-indazoles bearing a C-4 sulfonamido group undergo regioselective bromination with NBS at the C-7 position. nih.gov The resulting 7-bromo-1H-indazole can then be subjected to Suzuki-Miyaura coupling reactions to introduce various aryl groups at C-7, providing access to novel 4,7-disubstituted indazoles. nih.gov The electronic properties of the C-4 substituent play a crucial role in directing the regioselectivity of this halogenation. nih.gov

Advanced Spectroscopic Techniques for Structural Analysis of 3 Benzyl 3h Indazole 3 Carbonitrile and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of indazole derivatives, offering unparalleled insight into isomer and tautomer differentiation. nih.govipb.pt

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the indazole ring system. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of isomers and the assignment of substitution patterns. nih.gov

In general, for 1H-indazoles, the proton at position 3 (H-3) resonates as a singlet or a doublet with a small coupling constant in the range of δ 7.98–8.04 ppm. nih.gov The protons on the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) typically appear as a set of multiplets between δ 7.12–7.76 ppm. nih.gov For 2H-indazole derivatives, the H-3 proton is shifted further downfield, appearing between δ 8.16–8.36 ppm. nih.gov The benzyl (B1604629) group protons in 3-benzyl-3H-indazole-3-carbonitrile would present characteristic signals for the methylene (B1212753) bridge and the phenyl ring.

¹³C NMR spectroscopy is particularly powerful for distinguishing between N-1 and N-2 substituted indazoles. nih.govcdnsciencepub.com The chemical shifts of the carbon atoms in the indazole ring, especially C-3, C-7a, and the carbons of the benzo-fused ring, show significant differences between the two isomeric forms. nih.gov For instance, the C3 signal in 1-substituted indazoles is typically found around 135 ppm, while in 2-substituted isomers, it shifts to approximately 123 ppm. nih.gov The specific chemical shifts for this compound would be influenced by the electron-withdrawing nature of the nitrile group at the C-3 position.

A representative, though general, compilation of ¹H and ¹³C NMR chemical shifts for substituted indazoles is presented below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indazoles

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 / C-3 1-substituted: 7.98-8.042-substituted: 8.16-8.36 1-substituted: ~1352-substituted: ~123
H-4 / C-4 7.12-7.76 (multiplet) 110-128
H-5 / C-5 7.12-7.76 (multiplet) 120-129
H-6 / C-6 7.12-7.76 (multiplet) 120-129
H-7 / C-7 7.12-7.76 (multiplet) 110-128
C-3a - 139-142
C-7a - 148-150

Note: These are general ranges and can be influenced by the specific substituent and solvent used.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide direct information about the nitrogen atoms within the indazole ring, making it a crucial tool for studying tautomerism and confirming substitution patterns. nih.govmdpi.com The chemical shifts of the nitrogen atoms are highly sensitive to their immediate electronic environment. nih.gov

A significant difference in nitrogen shielding is observed between the N-1 and N-2 positions in indazole isomers. researchgate.net This difference, often exceeding 20 ppm, allows for unambiguous assignment of the substitution site. researchgate.net In the case of indazole N-oxides, the ¹⁵N resonance of the N-1 oxide nitrogen is shielded by approximately 30 ppm compared to the corresponding deoxygenated indazole. researchgate.net The study of ¹⁵N-labeled indazoles has been instrumental in confirming the tautomeric structure of indazole itself, with results consistently pointing to the 1H-tautomer being the predominant form in solution. researchgate.net

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra of complex molecules like this compound. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is particularly useful for assigning the protons on the benzenoid ring of the indazole and the protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for indazole derivatives. researchgate.netrsc.org

Under electron ionization, indazole derivatives typically exhibit a prominent molecular ion peak (M+), which confirms the molecular weight. The fragmentation patterns are often characteristic of the substitution on the indazole ring. For indazoles with a 3-carboxamide structure, γ-cleavage of the side chain at the C-3 position is a common fragmentation pathway. researchgate.net In the case of this compound, one would expect to observe fragments corresponding to the loss of the nitrile group and cleavage of the benzyl group.

Table 2: Expected Mass Spectrometric Data for this compound

Data Type Expected Value/Observation
Molecular Formula C₁₅H₁₀N₄
Exact Mass 246.0905
Molecular Ion (M+) m/z 246

| Key Fragments | Fragments corresponding to the loss of CN, C₇H₇ (benzyl), and other characteristic cleavages of the indazole ring. |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. researchgate.nettandfonline.com For this compound, the IR spectrum would display distinct absorption bands corresponding to the nitrile group, the aromatic rings, and the C-H bonds.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2260-2220 cm⁻¹. The presence of a sharp band in this region is strong evidence for the carbonitrile functionality. Other key vibrational modes include the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic C-H stretching of the benzyl methylene group (around 2960-2850 cm⁻¹). The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretching 2260 - 2220
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (CH₂) Stretching 2960 - 2850

| Aromatic C=C | Stretching | 1600 - 1450 |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state molecular geometry and conformation of a compound. rsc.orgresearchgate.net For this compound, an X-ray crystal structure would precisely determine the bond lengths, bond angles, and torsional angles within the molecule.

This technique would confirm the substitution pattern on the indazole ring and reveal the spatial orientation of the benzyl and carbonitrile groups relative to the indazole core. researchgate.net Furthermore, X-ray diffraction can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net For instance, studies on other indazole derivatives have revealed the formation of dimers, trimers, and catemers (chains) in the solid state through intermolecular hydrogen bonds. rsc.org

Computational Chemistry Approaches for Indazole Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of many-body systems. It has proven to be an effective method for studying indazole derivatives, providing a good balance between computational cost and accuracy. nih.govnih.gov DFT calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules.

Standard DFT calculations for indazole derivatives often employ functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p), which has been shown to provide good agreement with experimental data for structural and spectroscopic properties. nih.govresearchgate.net These calculations form the basis for a deeper understanding of the molecule's behavior.

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometric optimization is the computational process of finding the minimum energy structure of a molecule. For a flexible molecule like 3-Benzyl-3h-indazole-3-carbonitrile, which has rotatable bonds, this process involves conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.

Table 1: Representative Calculated Geometric Parameters for an Optimized Indazole Derivative Structure (Illustrative)
ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond LengthN1-N21.38 Å
Bond LengthN2-C31.33 Å
Bond LengthC3-C3a1.45 Å
Bond AngleN1-N2-C3108.5°
Bond AngleN2-C3-C3a112.0°
Dihedral AngleC(benzyl)-C3-N2-N1Variable (defines conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For indazole derivatives, DFT calculations are routinely used to compute the energies of these orbitals and predict the molecule's reactivity profile. nih.govejosat.com.tr The distribution of HOMO and LUMO density also reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Data for a Substituted Indazole (Illustrative)
ParameterEnergy (eV)
HOMO Energy-6.14 eV
LUMO Energy-1.81 eV
HOMO-LUMO Gap (ΔE)4.33 eV

Data derived from a study on a related heterocyclic compound. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). banglajol.inforesearchgate.net Green and yellow areas represent intermediate, near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the nitrogen of the nitrile group, identifying them as potential sites for hydrogen bonding or coordination with electrophiles. researchgate.netnih.gov The hydrogen atoms of the benzyl (B1604629) and aromatic rings would exhibit positive potential. This analysis helps in understanding intermolecular interactions and predicting reactive sites. banglajol.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edubatistalab.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. batistalab.commolfunction.com

A key output of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The energy of these interactions (E(2)) quantifies the strength of electron delocalization. researchgate.net NBO analysis also provides a method for calculating the distribution of electronic charge on each atom (Mulliken or Natural Population Analysis), which is fundamental to understanding a molecule's polarity and reactivity. ejosat.com.tr In indazole derivatives, NBO analysis can highlight the delocalization within the fused ring system and the electronic influence of substituents like the benzyl and carbonitrile groups. researchgate.net

Table 3: Illustrative NBO Analysis Data - Donor-Acceptor Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(N2-C3)~45.5
π(C4-C5)π(C6-C7)~20.1

LP denotes a lone pair. Data is representative of interactions in heterocyclic systems.

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, identify intermediate structures, and calculate the structures and energies of transition states. This information is critical for understanding reaction kinetics and selectivity.

For indazole derivatives, computational studies can investigate the mechanisms of their synthesis or their reactions with other molecules. nih.gov For example, DFT calculations could be used to model the reaction pathway for the addition of the benzyl and carbonitrile groups to the indazole ring, determining the most energetically favorable route. Such studies provide insights into why certain products are formed over others, guiding the development of more efficient synthetic methods. nih.gov

Theoretical Investigations of Indazole Tautomerism and Stability

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is a critical aspect of indazole chemistry, as it influences the compound's physical, chemical, and biological properties. researchgate.netwiley-vch.de

Computational chemistry is an ideal method for quantifying the energy differences between tautomers. nih.gov Numerous theoretical studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a finding consistent with experimental observations. nih.govresearchgate.net The energy difference is often attributed to the greater aromaticity of the 1H form (a benzoid structure) compared to the 2H form (a quinoid-like structure). researchgate.net

Relative Stabilities of 1H-, 2H-, and 3H-Indazole Tautomers

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, due to the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.net A third, non-aromatic tautomer, 3H-indazole, is also possible but is generally considered rare and lacks the heteroaromatic character of the other two forms. nih.gov

Computational studies have been extensively used to determine the relative stabilities of these tautomers. The general consensus from both theoretical and experimental data is that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.netnih.gov The 1H form possesses a benzenoid structure, while the 2H form has an ortho-quinoid character. nih.gov

Various computational methods have been employed to quantify this stability difference:

Thermodynamic Calculations: The free energy of the 1H-tautomer has been calculated to be 2.3 kcal/mol lower (more stable) than that of the 2H-tautomer. chemicalbook.com

Ab Initio and DFT Methods: Calculations at different levels of theory, including Hartree-Fock (HF) and Density Functional Theory (B3LYP) with basis sets like 6-31G**, have been performed. nih.govnih.gov One study using the MP2/6-31G* level of theory predicted an energy difference of 3.6 kcal/mol between 1-methylindazole (B79620) and 2-methylindazole, accounting for thermal energy and entropy. chemicalbook.com

Semiempirical Methods: Semiempirical calculations, such as AM1, have also been used, often showing agreement with higher-level DFT methods in predicting the 2H tautomer as the most stable in the gas phase for certain substituted indazoles. nih.gov

While the 1H-tautomer is typically predominant, the energy difference between the 1H and 2H forms can be small, and the presence of substituents can alter the stability order. researchgate.netnih.gov For instance, in some 3-methyl-substituted tetrahydro-4H-indazol-4-ones, the 2H tautomer was found to be more stable than the 1H form. nih.gov

Table 1: Calculated Relative Stabilities of Indazole Tautomers

TautomerComputational MethodEnergy DifferenceMore Stable FormReference
1H-Indazole vs. 2H-IndazoleThermodynamic Calculation2.3 kcal/mol1H-Indazole chemicalbook.com
1-Methylindazole vs. 2-MethylindazoleMP2/6-31G*3.6 kcal/mol1-Methylindazole chemicalbook.com
Substituted 1H- vs. 2H-IndazolonesB3LYP/6-31G**1.7 - 1.9 kJ/mol2H-Indazolone nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Computational modeling is instrumental in predicting the chemical reactivity and selectivity of indazole derivatives, which is crucial for designing molecules with specific functions, such as protein kinase inhibitors for cancer therapy. nih.gov These predictive models help rationalize structure-activity relationships (SAR) and guide the synthesis of novel compounds. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build models that correlate the three-dimensional structural features of molecules with their biological activity. arabjchem.org These models generate contour maps that indicate where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding the design of more potent derivatives. arabjchem.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov Docking studies of indazole derivatives into the ATP binding pocket of kinases, for example, can reveal key interactions like hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net This information is vital for designing inhibitors with high potency and selectivity.

Fragment-Based and Knowledge-Based Design: In silico (computer-based) fragment-based approaches are used to design novel indazole derivatives with desired activities, such as subtype kinase selectivity. nih.gov By analyzing the binding modes of known inhibitors, new compounds can be designed to target specific residues within the binding pocket. nih.gov

Linear Free Energy Relationships (LFER): These relationships are used to study reaction mechanisms and reactivity. For instance, LFER plots for the deprotonation of indazolium cations have been used to quantify the electronic effects of substituents on reactivity. chemrxiv.org

These predictive models have successfully guided the development of indazole-based compounds with improved potency and selectivity against various biological targets. nih.gov

Structure Reactivity Correlations and Synthetic Utility of Substituted Indazoles

Correlation Between Structural Features and Chemical Reactivity

The chemical reactivity of the indazole ring is intrinsically linked to its electronic properties and tautomeric forms. Indazole, a bicyclic heteroaromatic compound, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.com The 1H-tautomer is generally the most thermodynamically stable form. chemicalbook.comnih.gov However, the introduction of substituents can significantly influence the stability and reactivity of these tautomers.

In the case of 3-Benzyl-3H-indazole-3-carbonitrile, the presence of two substituents at the C3 position locks the molecule into the 3H-indazole form. This is a crucial structural feature that dictates its reactivity. Unlike the aromatic 1H and 2H isomers, 3H-indazoles are not aromatic, which profoundly affects their chemical behavior.

The substituents at the C3 position—a benzyl (B1604629) group and a cyano group—further modulate the reactivity of the indazole core.

Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile function decreases the electron density of the indazole ring system. This deactivation influences the susceptibility of the ring to electrophilic attack.

Benzyl Group (-CH₂Ph): The benzyl group, while primarily contributing steric bulk, can also influence reactivity through electronic effects and by providing a potential site for chemical modification.

The reactivity of substituted indazoles is a balance of steric and electronic effects. For instance, in N-alkylation reactions, the distribution of N1 and N2-alkylated products is heavily dependent on the nature and position of substituents on the indazole ring. rsc.orgnih.gov While this compound itself does not undergo N-alkylation due to the absence of an N-H proton, its 1H- and 2H-analogs demonstrate this principle clearly. The presence of electron-withdrawing groups, such as the cyano group, can influence the nucleophilicity of the ring nitrogens. nih.gov

Impact of Substituents on Regioselectivity and Stereoselectivity of Reactions

Substituents on the indazole scaffold are powerful directing groups that control the regioselectivity and stereoselectivity of chemical transformations. This control is vital for the synthesis of specific isomers required for various applications.

Regioselectivity: The N-alkylation of the 1H-indazole scaffold is a well-studied example of substituent-directed regioselectivity. The reaction typically yields a mixture of N1 and N2-substituted products, with the ratio being sensitive to reaction conditions and the electronic and steric nature of the substituents. beilstein-journals.orgresearchgate.net

Recent studies have demonstrated that high regioselectivity can be achieved by carefully choosing the reaction conditions and substituents. For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be directed to yield predominantly N1 or N2 products by controlling the reagents. nih.govbeilstein-journals.org The use of cesium carbonate as a base with a tosylate electrophile favors N1-alkylation, a phenomenon attributed to a chelation mechanism involving the cesium ion, the N2 nitrogen, and the C3-ester group. nih.gov Conversely, Mitsunobu conditions with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) lead to highly selective N2-alkylation, driven by other non-covalent interactions. nih.govbeilstein-journals.org

A study on various C3-substituted indazoles highlighted that electron-withdrawing groups that can coordinate with a cation, like an ester, promote high N1-selectivity. nih.govnih.gov In contrast, when a non-coordinating group like a cyano group is at the C3 position, the intrinsic nucleophilicity of the N1 position drives the regioselectivity, also favoring the N1 product. nih.gov

Interactive Data Table: Regioselectivity in the Alkylation of Substituted Indazoles

C3-SubstituentReagent SystemN1:N2 RatioReference
-CO₂MeNaH, Isopropyl Iodide, DMF38:46 beilstein-journals.org
-CO₂MeCs₂CO₃, Ethyl Tosylate, DMF>99:1 nih.gov
-CO₂MeTPP, DEAD, Isopropanol, THF<1:99 nih.gov
-CNCs₂CO₃, Ethyl Tosylate, DMF>99:1 nih.gov
-CNTPP, DEAD, Ethanol, THF>99:1 nih.gov
-NO₂NaH, Pentyl Bromide, THF83:1 nih.gov
-tert-ButylNaH, Pentyl Bromide, THF>99:1 nih.gov

Stereoselectivity: Substituents also play a critical role in stereoselective reactions. The creation of a C3-quaternary chiral center in indazoles has been achieved with high enantioselectivity using copper hydride (CuH) catalysis. mit.edusemanticscholar.org This method utilizes N-(benzoyloxy)indazoles as electrophiles in an allylation reaction. The enantioselectivity is determined by a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand, the substrate, and the pseudoaxial substituent on the allyl group dictate the stereochemical outcome. mit.edusemanticscholar.org The steric bulk of the C3-substituent can also influence the regioselectivity of subsequent reactions, such as N-arylation, favoring the N1 product due to steric hindrance around the N2 position. semanticscholar.org

Role of this compound and its Analogs as Synthetic Intermediates

While direct synthetic applications of this compound are not widely documented, its analogs, particularly 3-substituted indazoles, are crucial synthetic intermediates. figshare.com The functional group at the C3 position is often a handle for introducing further chemical diversity.

The synthesis of 3-substituted indazoles can be achieved through various methods, including the reaction of N-tosylhydrazones with arynes, which proceeds via a 1,3-dipolar cycloaddition. figshare.comacs.orgorganic-chemistry.org This provides access to a range of 3-alkyl and 3-aryl indazoles.

Analogs such as indazole-3-carboxylic acid and indazole-3-carboxamides are particularly valuable. Indazole-3-carboxylic acid can be prepared from SEM-protected indazole by lithiation and subsequent reaction with carbon dioxide. researchgate.net This acid is a key intermediate for the synthesis of a library of indazole-3-carboxamides by coupling it with various amines using standard peptide coupling reagents like EDC·HCl and HOBT. researchgate.net These carboxamides are scaffolds for biologically active molecules. unina.it

Furthermore, N-arylindazole-3-carbonitriles, close analogs of the title compound, can be synthesized from N-arylindazole-3-carboxamides. A novel method employs benzylisocyanide as a convertible isocyanide in a multi-component reaction followed by an intramolecular cyclization, showcasing an innovative route to this important class of compounds. unina.it Similarly, 3-aminoindazoles, prepared from 2-halobenzonitriles, serve as important building blocks in medicinal chemistry. organic-chemistry.org

Versatility of Indazole Derivatives as Scaffolds for Further Chemical Transformations

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its amenability to a wide range of chemical modifications. benthamdirect.comresearchgate.netnih.gov Once the indazole core is synthesized, it can be functionalized at various positions to create diverse molecular architectures.

The functionalization of the C3 position is a key strategy for derivatization. chim.it Halogenation at C3, for instance, provides a versatile handle for subsequent cross-coupling reactions. chim.it The indazole ring can also undergo other electrophilic substitution reactions like nitration. chemicalbook.comchim.it

The N1 and N2 positions of the pyrazole (B372694) moiety are readily functionalized, most commonly through alkylation or arylation reactions. As discussed, the regioselectivity of these reactions can be controlled to a high degree, allowing for the specific synthesis of either N1 or N2 substituted derivatives. nih.govnih.govbeilstein-journals.org These N-substituted indazoles are prominent in many approved drugs. nih.govpnrjournal.com

The versatility of the indazole scaffold is further demonstrated by the ability to perform transformations on substituents attached to the ring. For example, a terminal double bond on a C3-allyl group can be readily transformed via hydroboration-oxidation or reduced, adding further diversity to the molecule. mit.edu This capacity for extensive and selective functionalization makes indazole derivatives highly valuable platforms for the development of new chemical entities. rsc.org

Future Prospects and Research Horizons in Indazole Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The creation of indazole derivatives, particularly those substituted at the C3 position, is of significant interest to medicinal chemists. tandfonline.com A primary goal in modern organic synthesis is the development of routes that are not only high-yielding but also highly selective, providing specific isomers without the need for extensive purification.

Classical methods for synthesizing 3-substituted-1H-indazoles often involved the reaction of carboxylic acids with phenyl hydrazines, which could require a large excess of the acid. tandfonline.com A more convenient procedure involves refluxing the bisulfite adduct of an aromatic or heteroaromatic aldehyde with phenylhydrazine (B124118) in a solvent like dimethylformamide (DMF). tandfonline.comtandfonline.comresearchgate.net For instance, the synthesis of 1-p-chlorobenzyl-1H-indazole-3-carbonitrile has been achieved by reacting ethyl 1H-indazole-3-carboxylate with p-chlorobenzyltosylate in the presence of sodium amide. google.com

Contemporary research, however, is pushing the boundaries beyond these traditional methods. Key areas of advancement include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids, have become a vital tool for creating C3-aryl or C3-heteroaryl indazoles. researchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst and solvent. researchgate.net

Flow Chemistry: The use of flow reactors is emerging as a powerful technology for the safe, reproducible, and scalable synthesis of indazoles. acs.org This approach allows for rapid production of diverse indazole fragments on demand, which is highly valuable for pharmaceutical research. acs.org

One-Pot Syntheses: One-pot, multi-component reactions are gaining traction for their efficiency. A notable example is the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org Such methods construct multiple chemical bonds in a single operation, reducing waste and saving time. acs.org

Regioselective Alkylation: A significant challenge in indazole synthesis is controlling the N-alkylation to selectively produce either N1 or N2-substituted products, as mixtures are common. beilstein-journals.org Recent work has demonstrated that a thermodynamically controlled approach can be highly selective for N1-alkylation, avoiding the formation of N2-isomers and proving suitable for large-scale manufacturing. rsc.org

These modern strategies represent a clear shift towards creating complex indazole molecules with greater precision and efficiency than ever before.

Exploration of Novel C-H Activation and Functionalization Methodologies for Complex Indazoles

Direct C-H activation has become a powerful and atom-economical strategy for functionalizing heterocyclic compounds, including indazoles. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, such as halo-indazoles, making it a more efficient route to complex molecules. researchgate.net

The indazole ring has several C-H bonds that can be targeted for functionalization. Research has highlighted significant progress in the late-stage functionalization of 2H-indazoles, particularly at the C3 position and the ortho-position of a C2-aryl substituent. rsc.orgrsc.org

Key Methodologies and Findings:

C3-Position Functionalization: The C3 position of the indazole ring is a frequent target for modification. researchgate.net Transition metal-catalyzed C-H activation is a primary method to achieve this. rsc.orgrsc.org For example, palladium catalysis has been used to achieve C3-functionalization via an isocyanide insertion strategy, leading to the synthesis of novel and diverse heterocyclic systems like benzoxazinoindazoles. acs.org

Directed C-H Functionalization: In 2-aryl-2H-indazoles, the indazole ring itself can act as an intrinsic directing group, facilitating the functionalization of the C-H bond at the C2' (ortho) position of the aryl ring. rsc.orgrsc.org Rhodium(III) and Iridium(III) catalysts have been successfully employed in oxidative annulation reactions to construct complex fused polycyclic scaffolds. rsc.org

Cobalt-Catalyzed Synthesis: Cobalt(III)-catalyzed C-H bond functionalization has been developed for the single-step assembly of N-aryl-2H-indazoles. nih.gov This method involves an addition to an aldehyde followed by cyclative capture and aromatization, accommodating a wide range of aldehyde substrates. nih.gov

Radical Pathways: Besides metal-catalyzed routes, transition-metal-free approaches have been developed. For instance, a chemo-divergent C3-functionalization of 2H-indazoles can be achieved under aerobic conditions where the reaction proceeds through a radical pathway. researchgate.net

The table below summarizes some of the advanced C-H functionalization strategies for indazoles.

Strategy Catalyst/Reagent Position Functionalized Key Features Reference(s)
Isocyanide InsertionPalladium(II)C3Forms diverse heterocyclic scaffolds in one pot. acs.org
Oxidative AnnulationRhodium(III), Iridium(III)C2' of 2-aryl groupUses the indazole as a directing group to build fused systems. rsc.org
Aldehyde AdditionCobalt(III)C2' of 2-aryl groupConvergent, single-step synthesis of N-aryl-2H-indazoles. nih.gov
Chemo-divergent FunctionalizationMetal-free (aerobic)C3Proceeds via a radical mechanism. researchgate.net

These methodologies are crucial for increasing the structural complexity and diversity of indazole derivatives, enabling the synthesis of novel compounds for various applications. rsc.orgrsc.org

Advancements in Sustainable and Green Synthesis Technologies

In line with the principles of green chemistry, significant effort is being directed towards developing more environmentally benign methods for indazole synthesis. These advancements focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient conditions.

Key Green Technologies:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A significant improvement is the use of greener alternatives like polyethylene (B3416737) glycol (PEG), which has been successfully employed as a solvent for the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.orgacs.orgnih.gov Similarly, 2-propanol has been used as a green solvent for the preparation of heterogeneous catalysts. acs.orgnih.gov

Heterogeneous Catalysis: The development of reusable heterogeneous catalysts is a cornerstone of green chemistry. Copper oxide nanoparticles supported on activated carbon (CuO@C) have proven to be efficient, ligand-free, and recyclable catalysts for the synthesis of 2H-indazoles. acs.orgnih.gov The ability to recover and reuse the catalyst for multiple cycles and demonstrate its utility in gram-scale synthesis underscores its practical and sustainable potential. acs.orgnih.gov

Bio-based Catalysts: An innovative approach involves using natural, biodegradable materials as catalysts. For example, lemon peel powder has been effectively used as a green and efficient natural catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate. researchgate.net

Energy-Efficient Methods: The use of alternative energy sources can significantly reduce the environmental footprint of chemical reactions. Ultrasound irradiation has been shown to promote the synthesis of 1H-indazoles, often leading to good yields in shorter reaction times compared to conventional heating methods. researchgate.net Electrochemical synthesis is another emerging energy-efficient technique, used for the selective N1-acylation of indazoles. organic-chemistry.org

The table below highlights some of the green approaches being implemented in indazole synthesis.

Green Technology Example Advantage Reference(s)
Green SolventsPolyethylene Glycol (PEG), 2-PropanolReduced toxicity and environmental impact. organic-chemistry.orgacs.orgnih.gov
Heterogeneous CatalysisCuO nanoparticles on activated carbonRecyclable, reduces metal waste, ligand-free conditions. acs.orgnih.gov
Bio-based CatalysisLemon peel powderRenewable, biodegradable, and cost-effective. researchgate.net
Alternative EnergyUltrasound irradiation, ElectrochemistryReduced energy consumption and reaction times. researchgate.netorganic-chemistry.org

These sustainable technologies are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes. acs.org

Deeper Mechanistic Understanding of Indazole Reactivity and Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations, improving yields, and designing novel synthetic pathways. In indazole chemistry, research into reaction mechanisms helps to explain the observed regioselectivity and reactivity patterns.

A key feature of indazole is its annular tautomerism, existing predominantly as the thermodynamically more stable 1H-indazole and the less stable 2H-indazole tautomer. beilstein-journals.orgrsc.org This tautomerism influences its reactivity, particularly in N-alkylation reactions where mixtures of N1 and N2 products are often formed. beilstein-journals.org Mechanistic studies, including time-course data analysis and the isolation of intermediates, have shown that high selectivity for N1-alkylation can be achieved under thermodynamic control, where the reaction is reversible and favors the most stable product. rsc.org

Mechanistic Insights into Key Reactions:

Cadogan and Davis-Beirut Reactions: The Cadogan reaction, a classical method for synthesizing 2H-indazoles from nitroaromatic compounds, was long thought to proceed exclusively through a nitrene intermediate. nih.govacs.org However, recent studies have provided direct evidence for competent oxygenated intermediates by synthesizing and isolating 2H-indazole N-oxides. nih.govacs.org This discovery suggests that non-nitrene pathways are viable, significantly altering the long-held mechanistic model for both the Cadogan and the related Davis-Beirut reactions. nih.govacs.org

Addition to Formaldehyde (B43269): The reaction of NH-indazoles with formaldehyde in acidic media has been studied both experimentally (NMR) and theoretically. nih.govacs.org The mechanism involves the protonated form of formaldehyde reacting with the neutral indazole. nih.gov Theoretical calculations have been crucial in providing a sound basis for the experimental observation that the reaction yields N1-substituted derivatives. nih.govacs.org

Transition-Metal-Catalyzed Annulation: For the rhodium/copper-catalyzed synthesis of 1H-indazoles from imidates and nitrosobenzenes, a rational mechanism involving C-H activation followed by annulation has been proposed. researchgate.net Understanding the catalytic cycle is essential for optimizing these complex transformations.

Iodine-Mediated Cyclization: In the synthesis of 2H-indazoles from ortho-alkylazobenzenes, mechanistic studies combined with DFT calculations have suggested that the reaction proceeds via a radical chain mechanism involving an iodine-assisted hydrogen transfer. nih.gov

These deeper mechanistic insights are invaluable for the rational design of new reactions and for overcoming long-standing challenges in the selective synthesis of indazole derivatives.

Computational Chemistry for Rational Design and Discovery in Indazole Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing powerful insights that complement experimental work. In the field of indazole chemistry, computational methods are widely used for rational drug design, mechanistic elucidation, and the prediction of chemical properties.

Applications in Rational Drug Design:

Structure-Based Design and Virtual Screening: Computational techniques like molecular docking and virtual screening are extensively used to design and identify new indazole-based therapeutic agents. nih.govopenmedicinalchemistryjournal.com By modeling the interaction between a potential drug molecule and its biological target (e.g., a protein kinase), researchers can predict binding affinity and design compounds with improved potency and selectivity. nih.govnih.govnih.gov For example, a series of novel indazole-based diarylurea derivatives were designed as c-kit inhibitors using a structure-based approach. nih.gov Similarly, fragment-based virtual screening has led to the discovery of potent indazole-based HDAC inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis: Molecular docking and other computational tools are used to explore and explain the structure-activity relationships of newly synthesized compounds. nih.gov This helps researchers understand why certain structural modifications lead to increased or decreased biological activity, guiding further optimization efforts. nih.govmdpi.com

Predicting Reactivity and Elucidating Mechanisms:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the properties of indazole derivatives, such as their electronic structure (HOMO-LUMO energies), which helps in predicting their reactivity. researchgate.net These calculations can also be used to evaluate potential corrosion inhibition properties of indazole derivatives. researchgate.net

Mechanistic Studies: Computational modeling is crucial for understanding complex reaction mechanisms. For instance, DFT calculations have supported a radical chain mechanism for the iodine-mediated synthesis of 2H-indazoles. nih.gov By calculating the energy profiles of different possible reaction pathways, researchers can determine the most likely mechanism, providing insights that are often difficult to obtain through experiments alone. nih.gov

The integration of computational chemistry into the research workflow accelerates the discovery and development of new indazole derivatives by enabling a more rational and targeted approach to synthesis and functionalization. researchgate.net

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-Benzyl-3H-indazole-3-carbonitrile in laboratory settings?

  • Methodological Answer : Store the compound at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Use PPE including nitrile gloves, lab coats, and safety goggles. Avoid ignition sources due to potential flammability, and clean spills with ethanol/water mixtures followed by inert absorbents (e.g., vermiculite). Emergency measures include immediate flushing with water for eye/skin contact and using activated charcoal for ingestion .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C9–C10 = 1.487 Å) and angles (e.g., C18–C9–C10 = 178.8°) for precise stereochemical assignment .
  • NMR/FT-IR : 1H/13C NMR identifies benzyl and indazole protons, while FT-IR confirms the nitrile (C≡N) stretch (~2200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 260.1) .

Q. How can researchers synthesize this compound using palladium-catalyzed cross-coupling?

  • Methodological Answer : Optimize Suzuki-Miyaura coupling using 3-bromoindazole-3-carbonitrile (1 eq), benzylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) in degassed DMF/H₂O (3:1) at 80°C for 12h. Purify via column chromatography (hexane/EtOAc 7:3), achieving yields ≥70% .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental bond angles in this compound derivatives?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model torsion angles (e.g., C18–C9–C10–O1 = 62.9° ) and compare with crystallographic data. Adjust solvent models (e.g., PCM for DMSO) and conduct molecular dynamics (MD) simulations to account for conformational flexibility . Validate with polarized Raman spectroscopy for electron density mapping .

Q. What strategies mitigate low yields in the synthesis of this compound under catalytic conditions?

  • Methodological Answer :

  • Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for improved stability.
  • Solvent effects : Use TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst in biphasic systems.
  • Kinetic control : Slow addition of benzyl bromide (0.5 mL/h) minimizes side reactions (e.g., debenzylation) .

Q. How to design in vitro assays to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • MTT assay : Test cytotoxicity on MCF-7 and HepG2 cells (1–100 μM, 24–72h) with doxorubicin as a positive control.
  • Apoptosis analysis : Use Annexin V/PI staining and flow cytometry to quantify cell death.
  • Target validation : Perform molecular docking (AutoDock Vina) against tubulin (PDB: 1M17) to assess binding affinity (ΔG ≤ -8.5 kcal/mol) .

Q. How should researchers address contradictory data between NMR and X-ray crystallography for this compound analogs?

  • Methodological Answer :

  • Dynamic effects : Use VT-NMR (variable temperature) to detect conformational exchange (e.g., indazole ring flipping).
  • Complementary techniques : Validate with NOESY (nuclear Overhauser effect) for spatial proximity and SC-XRD (single-crystal X-ray) for static structures .

Q. What computational approaches predict the environmental persistence of this compound?

  • Methodological Answer : Apply QSAR models (EPI Suite) to estimate biodegradation (BIOWIN < 2.5) and bioaccumulation (log Kow > 3.5). Simulate hydrolysis pathways using Gaussian09 (B3LYP/6-31G*) to identify stable intermediates (e.g., 3-carboxylic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.